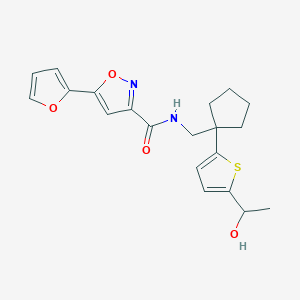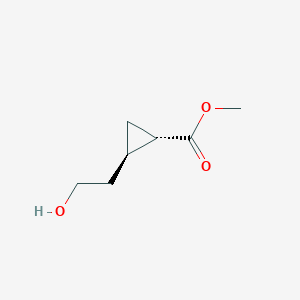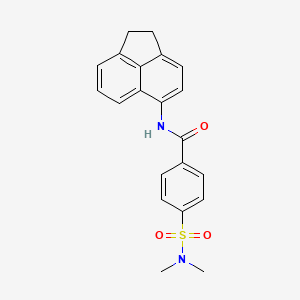
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of benzamide derivatives, including compounds similar to "N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide," is of significant interest in the field of medicinal chemistry and materials science. These compounds are known for their diverse range of biological activities and applications in drug development, as well as their intriguing chemical and physical properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. Techniques such as the Bischler-Napieralski reaction, Staudinger reaction, and various cyclization methods are commonly employed. For example, the synthesis of antipyrine-like derivatives highlights the complexity and specificity of such processes, demonstrating the careful selection of precursors and reaction conditions to achieve desired structural features (Saeed et al., 2020).
Molecular Structure Analysis
X-ray crystallography and spectral analysis (e.g., NMR, IR, UV-Vis) are pivotal in determining the molecular structure of benzamide derivatives. These techniques provide detailed insights into the arrangement of atoms, molecular conformations, and the presence of specific functional groups. For instance, the crystal structure analysis of related compounds can reveal intermolecular interactions, such as hydrogen bonding, that influence the compound's stability and reactivity (Sharma et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Biological Evaluation : A study reported the synthesis of different substituted benzamides, showcasing their potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Metal–Organic Frameworks : Research on carboxylate-assisted acylamide metal–organic frameworks (MOFs) has led to the development of structures with significant thermostability and luminescence. These MOFs, synthesized using ethylamide and various carboxylic acids, exhibit unique properties making them suitable for applications in material science and engineering (Sun et al., 2012).
Antimicrobial and Anticancer Activities
Antimicrobial Activity : Novel benzamide derivatives have shown promising antimicrobial activities. A study synthesized a series of compounds to evaluate their antibacterial and antifungal potentials, with some displaying higher activity than reference drugs. This underscores the role of benzamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Anticancer Evaluation : Benzimidazole derivatives have been synthesized for anticancer evaluation, presenting potential therapeutic applications. These compounds were tested against various cancer cell lines, with some showing moderate activity, highlighting the versatility of benzamide derivatives in oncological research (Salahuddin et al., 2014).
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-23(2)27(25,26)17-11-8-16(9-12-17)21(24)22-19-13-10-15-7-6-14-4-3-5-18(19)20(14)15/h3-5,8-13H,6-7H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDJZXXXIMONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

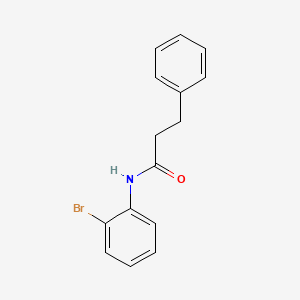

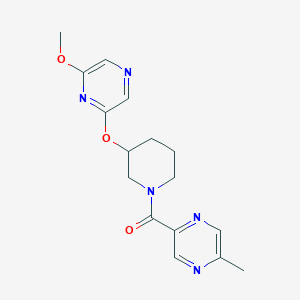
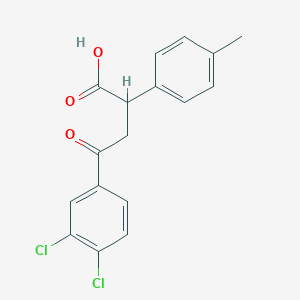
![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)
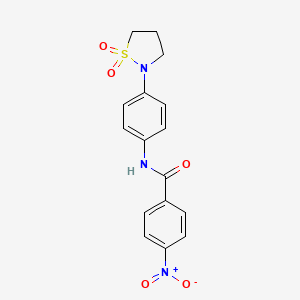
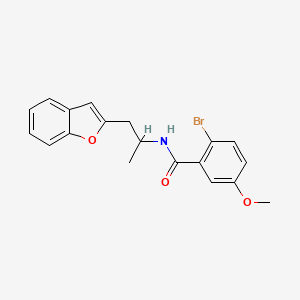
![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2496748.png)
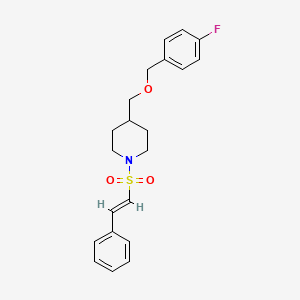

![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)
